molecular formula C9H8N2O B3197179 3-(1H-imidazol-1-yl)phenol CAS No. 10041-03-9

3-(1H-imidazol-1-yl)phenol

Cat. No. B3197179
M. Wt: 160.17 g/mol
InChI Key: BECRMARRTSMUAO-UHFFFAOYSA-N
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Patent
US05273993

Procedure details

Imidazole (34 g, 0.5 mole), m-bromoanisole (51 mL, 0.4 mole), potassium carbonate (52 g), and cuprous chloride (2.4 g) in 300 ml N-methyl-2-pyrrolidone was heated at reflux for 4 hours. The cooled mixture was diluted with water and 100 ml concentrated ammonium hydroxide. The product was extracted into toluene-ethylacetate (several times until TLC of aqueous layer showed only a trace amount of product). All the organic extracts were combined, filtered, extracted once with water and then three times with a total of 300 ml 48% hydrobromic acid. The hydrobromic acid extracts were combined and heated at reflux for 6 hours and then concentrated. The residue was redissolved in water and basified first with sodium hydroxide and at the end with sodium bicarbonate to get a final pH of 8. Some isopropyl ether was added to cause the product to crystallize out. The solid was filtered, rinsed with water, and dried at 80° C. in a vacuum oven to obtain 50.9 g (79.5% yield). A small portion of this solid was dissolved in absolute ethanol, filtered, concentrated, and recrystallized. The recrystallized material melted at 169°-170° C.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.Br[C:7]1[CH:8]=[C:9]([O:13]C)[CH:10]=[CH:11][CH:12]=1.C(=O)([O-])[O-].[K+].[K+].C(OC(C)C)(C)C>CN1CCCC1=O.O.[OH-].[NH4+].C(O)C>[N:1]1([C:7]2[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=2)[CH:5]=[CH:4][N:3]=[CH:2]1 |f:2.3.4,8.9|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
51 mL
Type
reactant
Smiles
BrC=1C=C(C=CC1)OC
Name
Quantity
52 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
cuprous chloride
Quantity
2.4 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into toluene-ethylacetate (several times until TLC of aqueous layer
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted once with water
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in water and basified first with sodium hydroxide and at the end with sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
to get a final pH of 8
CUSTOM
Type
CUSTOM
Details
to crystallize out
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried at 80° C. in a vacuum oven
CUSTOM
Type
CUSTOM
Details
to obtain 50.9 g (79.5% yield)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Name
Type
Smiles
N1(C=NC=C1)C=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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